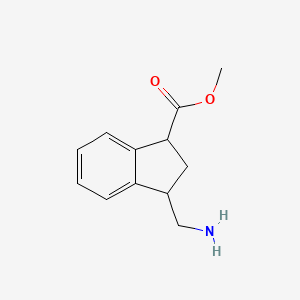

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

Übersicht

Beschreibung

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents tailored for large-scale production is essential to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Reduction Methods

Key Observations

-

Catalytic hydrogenation with Pd/C under mild conditions achieves high yields but requires careful control to avoid over-reduction of the dione system .

-

Stannous chloride reduction is a cost-effective alternative but produces lower yields due to competing side reactions .

Functionalization of the Amino Group

The amino group at position 6 participates in classic amine reactions, enabling further derivatization:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C produces N-acylated derivatives , which are intermediates for kinase inhibitors .

Diazotization and Coupling

Diazotization with NaNO₂/HCl followed by coupling with electron-rich aromatics (e.g., phenol) forms azo-linked derivatives. These compounds are explored as cereblon (CRBN) modulators in myeloma therapy .

Reactivity of the Dione System

The 1,3-dione moiety undergoes nucleophilic addition and cyclocondensation reactions:

Malonate Cyclocondensation

Reaction with dimethyl malonate under copper catalysis forms fused pyran derivatives, a step used in constructing polycyclic scaffolds .

Example Reaction

4.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been studied for its potential therapeutic applications:

- Neuroprotective Effects : The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress in neuronal cells.

- Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting apoptosis proteins (IAPs) that contribute to cancer cell survival. Its ability to induce apoptosis in various cancer cell lines suggests potential as an anticancer agent .

Research highlights several biological activities associated with this compound:

- Antitumor Mechanism : Studies have demonstrated that derivatives of this compound can disrupt IAP function, promoting apoptosis in cancer cells. This mechanism is relevant for various cancers, including breast and colon cancer .

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate cytokine production, which could be beneficial in treating inflammatory diseases .

Case Study 1: Apoptosis Induction

A peer-reviewed study evaluated the efficacy of this compound derivatives in inducing apoptosis across different cancer cell lines. The results showed a significant reduction in cell viability, indicating its potential as an anticancer therapeutic.

Case Study 2: Inflammation Model

In an experimental model designed to assess inflammation, derivatives of this compound significantly reduced inflammatory markers compared to control groups. This finding suggests that it could be developed as a treatment for chronic inflammatory conditions.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antitumor | Inhibition of IAPs | Cancer treatment (various types) |

| Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |

| Neuroprotection | Reduction of oxidative stress | Neurodegenerative disease therapies |

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in industrial settings:

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of fine chemicals.

- Building Block for Organic Synthesis : The compound's unique structure allows it to be used as a building block in various organic synthesis processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate include other indene derivatives and amine-containing compounds. Examples include:

- Indole derivatives

- Piperidine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which combines the indene ring system with an aminomethyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Biologische Aktivität

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as 3-aminomethyl-indan-1-carboxylic acid methyl ester, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- CAS Number : 357426-12-1

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 357426-12-1 |

| Synonyms | Methyl 3-(aminomethyl) indan-1-carboxylate |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially useful in treating neurodegenerative diseases like Alzheimer's disease (AD) .

- Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit better inhibition than the standard drug Rivastigmine .

The mechanisms through which this compound exerts its effects include:

- Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.

- Inhibition of Amyloid Aggregation : Some derivatives have been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

- Modulation of Neurotransmitter Levels : By inhibiting cholinesterases, the compound may enhance acetylcholine levels, improving synaptic transmission.

Case Studies

- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on SH-SY5Y cells exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and oxidative stress markers compared to untreated controls .

- Cholinesterase Inhibition Assay : A series of compounds based on this structure were tested for their AChE and BChE inhibitory activities. The most potent derivatives exhibited IC50 values significantly lower than Rivastigmine, suggesting their potential as therapeutic agents for cognitive disorders .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYNBHYMQUZEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C2=CC=CC=C12)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458712 | |

| Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357426-12-1 | |

| Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.